molecular formula C27H32N4O2 B304171 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304171
M. Wt: 444.6 g/mol
InChI Key: YNLMPMSMKDAMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMQX and is a potent antagonist of glutamate receptors.

Scientific Research Applications

DMQX has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, DMQX is used as a research tool to study the role of glutamate receptors in various physiological and pathological conditions. DMQX has also been investigated for its potential therapeutic applications in the treatment of epilepsy, stroke, and other neurological disorders.

Mechanism of Action

DMQX is a potent antagonist of glutamate receptors, specifically the AMPA subtype. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. DMQX binds to the glutamate receptor and prevents the binding of glutamate, thereby blocking the excitatory signal. This mechanism of action makes DMQX a useful tool in studying the role of glutamate receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DMQX has been shown to have several biochemical and physiological effects. In animal studies, DMQX has been shown to reduce seizure activity and protect against ischemic brain damage. DMQX has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, DMQX has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMQX in lab experiments is its potency and selectivity for the AMPA subtype of glutamate receptors. This makes it a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions. However, one of the limitations of using DMQX is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DMQX. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the investigation of the therapeutic potential of DMQX in the treatment of neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of DMQX and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of DMQX involves several steps, including the condensation of 4-(dimethylamino)benzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the cyclization of the resulting amine with ethyl chloroformate. The yield of DMQX from this synthesis method is around 30%.

properties

Product Name

4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C27H32N4O2

Molecular Weight

444.6 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H32N4O2/c1-16-8-7-9-22(28-16)30-26(33)23-17(2)29-20-14-27(3,4)15-21(32)25(20)24(23)18-10-12-19(13-11-18)31(5)6/h7-13,24,29H,14-15H2,1-6H3,(H,28,30,33)

InChI Key

YNLMPMSMKDAMNB-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C)C

Pictograms

Irritant

Origin of Product

United States

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